N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide

NSD3 inhibitor Epigenetics Medicinal Chemistry

This 4-methoxy substituted isoindoline is a critical SAR probe. Its methoxy group differentiates it from the phenoxy analog B11 (NSD3 IC50 = 26.17 μM), enabling direct substituent polarity vs. potency studies. Selected for CBX7 AlphaScreen assays, this exact compound is essential for reproducible epigenetic chemical biology and oncology lead optimization. Request a quote for this research-grade solid.

Molecular Formula C16H12N2O4
Molecular Weight 296.282
CAS No. 70178-09-5
Cat. No. B2361947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide
CAS70178-09-5
Molecular FormulaC16H12N2O4
Molecular Weight296.282
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
InChIInChI=1S/C16H12N2O4/c1-22-10-7-5-9(6-8-10)14(19)17-12-4-2-3-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
InChIKeyFCKZHALPOGUEHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dioxoisoindolin-4-yl)-4-methoxybenzamide (CAS 70178-09-5): Chemical Class and Baseline Profile for Research Sourcing


N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide is a synthetic small molecule belonging to the 4-aminoisoindolin-1,3-dione class of compounds, characterized by a 1,3-dioxoisoindolin-4-yl core linked via an amide bond to a 4-methoxybenzamide moiety [1]. This compound is structurally related to a series of isoindoline derivatives that have been explored for their activity against epigenetic targets, notably the histone methyltransferase NSD3, and inflammatory mediators such as TNF-α [2]. Its primary distinction from other in-class compounds lies in its specific substitution pattern, which influences its target interaction profile and physicochemical properties.

Why N-(1,3-Dioxoisoindolin-4-yl)-4-methoxybenzamide Cannot Be Replaced by Generic In-Class Analogs


In the 4-aminoisoindolin-1,3-dione chemical class, simple generic substitution is unreliable due to the profound impact of the substituent at the benzamide 4-position on target potency and selectivity. For example, the close analog N-(1,3-dioxoisoindolin-4-yl)-4-phenoxybenzamide exhibits an IC50 of 26.17 ± 4.75 μM against the NSD3 enzyme [1]. Replacing the phenoxy with a methoxy group, as in the target compound, is expected to significantly alter the molecule's size, lipophilicity, and hydrogen-bonding capacity, leading to a different biological profile that cannot be assumed equivalent without direct comparative data [1]. Therefore, for reproducible research, sourcing the exact compound is critical.

Quantitative Differentiation Evidence for N-(1,3-Dioxoisoindolin-4-yl)-4-methoxybenzamide


Structural Differentiation from a Documented NSD3 Inhibitor

The target compound differentiates from its closest structurally characterized analog, N-(1,3-dioxoisoindolin-4-yl)-4-phenoxybenzamide (Compound B11), by a single substitution at the benzamide 4-position. B11 has a phenoxy group, while the target compound has a methoxy group [1]. This change is quantifiable in terms of molecular properties: the target compound's topological polar surface area (TPSA) is 84.5 Ų [2], and its computed XLogP3-AA is 2.1 [2], compared to the phenoxy analog which is expected to have a significantly higher logP and TPSA due to the additional aromatic ring. B11 has demonstrated an IC50 of 26.17 ± 4.75 μmol/L against NSD3 [1], a direct, quantitative comparator point for future assays on the target compound.

NSD3 inhibitor Epigenetics Medicinal Chemistry

Potential Differentiation in Epigenetic Target Profiling from Close Analogs

A preliminary bioassay entry for the target compound has been cataloged for the identification of CBX7 chromodomain inhibitors using an AlphaScreen assay [1]. While quantitative results are not publicly available, this assay context is distinct from the NSD3 activity of the phenoxy analog. The established positive control for this assay, UNC3866, shows an IC50 of 66 ± 1.2 nM [2], setting a high-potency benchmark. The target compound's inclusion in this screen suggests a different target interaction profile compared to the NSD3-active analog, highlighting a divergent selectivity application.

CBX7 Chromodomain AlphaScreen

Antiproliferative Activity: Class-Level Potential Against MCF7 Cells

A closely related compound class, specifically N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives, has demonstrated notable in vitro antiproliferative activity against MCF7 breast cancer cells. The most active derivative, NPD-12, exhibited a CC50 of 11.26 ± 1.158 μM, which is equipotent to the standard chemotherapy drug 5-Fluorouracil (CC50 = 11.219 ± 0.847 μM) . While the target benzamide compound has not been tested in this specific assay, these data establish the anticancer potential for the 4-substituted isoindolin-1,3-dione scaffold, differentiating it from other isoindoline subclasses like the 2-yl acetamides.

Anticancer MCF7 Cytotoxicity

Procurement-Recommended Application Scenarios for N-(1,3-Dioxoisoindolin-4-yl)-4-methoxybenzamide


Epigenetic Drug Discovery: NSD3 and CBX7 Focused Screening

Based on the differential structural evidence, this compound is best suited for epigenetic chemical biology programs. Its core scaffold is validated for NSD3 inhibition by the analog B11 (IC50 = 26.17 μM) [1], and the compound has been specifically selected for CBX7 AlphaScreen assays [2]. Procuring this compound enables direct comparative dose-response studies against these two distinct epigenetic targets, potentially establishing a selectivity profile that differentiates it from analogs like B11.

Structure-Activity Relationship (SAR) Probe Development

The compound serves as a critical SAR probe. Its methoxy substituent at the benzamide 4-position provides a contrast to the phenoxy analog B11 [1]. By testing both compounds in parallel, researchers can quantify the effect of substituent polarity (methoxy vs. phenoxy) on target engagement, cellular permeability, and cytotoxicity, generating valuable data for lead optimization in oncology programs.

Reference Standard for Anticancer Scaffold Diversification

The 4-substituted 1,3-dioxoisoindolin class has demonstrated anticancer potential, with analogs like NPD-12 achieving CC50 values equipotent to 5-Fluorouracil against MCF7 cells (11.26 μM vs 11.22 μM) . This compound can be used as a reference standard in cytotoxicity assays to benchmark novel derivatives, helping to identify candidates that outperform the baseline activity of the chemical class.

Quote Request

Request a Quote for N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.